(Z)-N-[3-deuterio-1,1-dioxo-3-(trideuteriomethyl)-1,4-thiazinan-4-yl]-1-(5-nitrofuran-2-yl)methanimine
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Overview
Description
(Z)-N-[3-deuterio-1,1-dioxo-3-(trideuteriomethyl)-1,4-thiazinan-4-yl]-1-(5-nitrofuran-2-yl)methanimine is a synthetic compound characterized by its unique structural features, including deuterium and nitrofuran groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-N-[3-deuterio-1,1-dioxo-3-(trideuteriomethyl)-1,4-thiazinan-4-yl]-1-(5-nitrofuran-2-yl)methanimine typically involves multiple steps:
Formation of the Thiazinan Ring: The initial step involves the formation of the 1,4-thiazinan ring through a cyclization reaction. This can be achieved by reacting a suitable amine with a thioester under acidic conditions.
Introduction of Deuterium: Deuterium atoms are introduced through a deuteration process, which can be accomplished using deuterium gas (D2) or deuterated reagents.
Attachment of the Nitrofuran Group: The nitrofuran moiety is introduced via a nucleophilic substitution reaction, where a nitrofuran derivative reacts with the thiazinan intermediate.
Formation of the Methanimine Group: The final step involves the formation of the methanimine group through a condensation reaction between the thiazinan derivative and a suitable aldehyde.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the nitrofuran moiety, leading to the formation of nitro and nitroso derivatives.
Reduction: Reduction reactions can convert the nitrofuran group to an amine, altering the compound’s properties.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the thiazinan and nitrofuran rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like halides (e.g., Cl-, Br-) and nucleophiles (e.g., NH3, OH-) are commonly employed.
Major Products
Oxidation: Nitro and nitroso derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted thiazinan and nitrofuran compounds.
Scientific Research Applications
Chemistry
In chemistry, (Z)-N-[3-deuterio-1,1-dioxo-3-(trideuteriomethyl)-1,4-thiazinan-4-yl]-1-(5-nitrofuran-2-yl)methanimine is used as a model compound to study reaction mechanisms and the effects of deuterium labeling on chemical reactivity.
Biology
In biological research, this compound is investigated for its potential as a biochemical probe due to its unique structural features and the presence of deuterium, which can be used in isotope labeling studies.
Medicine
In medicine, the compound is explored for its potential therapeutic applications, particularly in the development of new drugs with improved pharmacokinetic properties due to the presence of deuterium.
Industry
In industrial applications, the compound is studied for its potential use in the synthesis of advanced materials and as a precursor for the production of other valuable chemicals.
Mechanism of Action
The mechanism of action of (Z)-N-[3-deuterio-1,1-dioxo-3-(trideuteriomethyl)-1,4-thiazinan-4-yl]-1-(5-nitrofuran-2-yl)methanimine involves its interaction with specific molecular targets, such as enzymes and receptors. The presence of deuterium can influence the compound’s binding affinity and metabolic stability, leading to altered biological effects. The nitrofuran group can participate in redox reactions, generating reactive intermediates that can interact with cellular components.
Comparison with Similar Compounds
Similar Compounds
(Z)-N-[3-hydrogen-1,1-dioxo-3-(methyl)-1,4-thiazinan-4-yl]-1-(5-nitrofuran-2-yl)methanimine: Similar structure but lacks deuterium atoms.
(Z)-N-[3-deuterio-1,1-dioxo-3-(trideuteriomethyl)-1,4-thiazinan-4-yl]-1-(5-nitrobenzene-2-yl)methanimine: Similar structure but has a nitrobenzene group instead of a nitrofuran group.
Uniqueness
The uniqueness of (Z)-N-[3-deuterio-1,1-dioxo-3-(trideuteriomethyl)-1,4-thiazinan-4-yl]-1-(5-nitrofuran-2-yl)methanimine lies in the presence of deuterium atoms and the nitrofuran group, which confer distinct chemical and biological properties. The deuterium atoms can enhance the compound’s metabolic stability and alter its reactivity, while the nitrofuran group can participate in unique redox reactions.
Properties
Molecular Formula |
C10H13N3O5S |
---|---|
Molecular Weight |
291.32 g/mol |
IUPAC Name |
(Z)-N-[3-deuterio-1,1-dioxo-3-(trideuteriomethyl)-1,4-thiazinan-4-yl]-1-(5-nitrofuran-2-yl)methanimine |
InChI |
InChI=1S/C10H13N3O5S/c1-8-7-19(16,17)5-4-12(8)11-6-9-2-3-10(18-9)13(14)15/h2-3,6,8H,4-5,7H2,1H3/b11-6-/i1D3,8D |
InChI Key |
ARFHIAQFJWUCFH-QHTGPPNHSA-N |
Isomeric SMILES |
[2H]C1(CS(=O)(=O)CCN1/N=C\C2=CC=C(O2)[N+](=O)[O-])C([2H])([2H])[2H] |
Canonical SMILES |
CC1CS(=O)(=O)CCN1N=CC2=CC=C(O2)[N+](=O)[O-] |
Origin of Product |
United States |
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